MAO Inhibitory Activity Relative to Piperidinoacetanilide (CAS 4671-97-0)
In a head-to-head pharmacological evaluation published in Pharmaceutical Chemistry Journal, N-(4-methylphenyl)-2-piperidinoacetamide was assayed alongside the unsubstituted parent compound piperidinoacetanilide (N-phenyl-1-piperidineacetamide, CAS 4671-97-0) for inhibition of rat liver mitochondrial monoamine oxidase (MAO) using 5-hydroxytryptamine (serotonin, MAO-A substrate) and benzylamine (MAO-B substrate). The 4-methylphenyl derivative exhibited greater MAO-A inhibitory potency than the unsubstituted phenyl analog, consistent with the SAR trend that electron-donating para-substituents enhance activity [1]. The quantitative data below are extracted from Table 2 of the original publication, which reports pI50 values for a series of α-piperidinoacetanilides evaluated in vitro [1].
| Evidence Dimension | MAO-A inhibition (pI50, rat liver mitochondria, 5-HT substrate) |
|---|---|
| Target Compound Data | pI50 = 3.52 (corresponding to IC50 ≈ 302 μM) |
| Comparator Or Baseline | Piperidinoacetanilide (N-phenyl analog, CAS 4671-97-0): pI50 = 3.30 (IC50 ≈ 501 μM) |
| Quantified Difference | ΔpI50 = +0.22; approximately 1.66-fold lower IC50 for the 4-methylphenyl derivative |
| Conditions | In vitro rat liver mitochondrial MAO preparation; substrate 5-HT (serotonin) at 5·10⁻⁴ M; inhibitor preincubated with enzyme for 10 min at 37°C; manometric measurement of O₂ consumption |
Why This Matters
For screening libraries focused on MAO-A modulation, the 4-methylphenyl substitution confers a reproducible, quantifiable improvement in inhibitory potency versus the unsubstituted phenyl baseline, validating its selection as a SAR probe.
- [1] Virsis, I. E., Silaraya, D. A., Grinberga, B. A., Prikulis, A. A., et al. (1981). Synthesis and study of α-piperidinoacetanilides as monoamine oxidase inhibitors. Pharmaceutical Chemistry Journal, 15(12), 849–853. https://doi.org/10.1007/BF00758665 View Source
